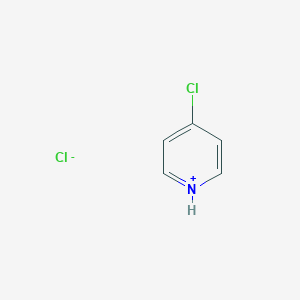

4-Chloropyridine;hydron;chloride

Description

Contextualizing 4-Chloropyridine (B1293800) Hydrochloride within Pyridine (B92270) Chemistry

Pyridine and its derivatives are a critical class of heterocyclic compounds in organic chemistry, with applications ranging from solvents and reagents to the core structures of many pharmaceutical and agrochemical products. Within this extensive family, 4-chloropyridine hydrochloride holds a distinct position. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the aromatic system towards electrophilic substitution, which typically occurs at the 3-position under harsh conditions. google.com Conversely, this electronic effect makes the 2- and 4-positions susceptible to nucleophilic attack. google.com

The presence of a chlorine atom at the 4-position further enhances this reactivity, making 4-chloropyridine a valuable substrate for nucleophilic aromatic substitution reactions. The chlorine atom acts as a good leaving group, readily displaced by a variety of nucleophiles. This reactivity is central to its utility in constructing more complex substituted pyridine derivatives. The hydrochloride salt form not only improves the compound's stability but also its solubility in certain solvent systems, facilitating its use in a broader range of reaction conditions. researchgate.netfishersci.co.uk

Historical Perspective of 4-Chloropyridine and its Salts in Chemical Literature

The synthesis of chloropyridines has been a subject of study for many years, with various methods developed to achieve regioselective chlorination of the pyridine ring. Early methods for the preparation of 4-chloropyridine often involved the reaction of pyridine with thionyl chloride, leading to the formation of N-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate. orgsyn.org Another established route involves the dehydroxy-chlorination of 4-hydroxypyridine (B47283) (or its tautomer, 4-pyridone) using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.netresearchgate.net The chlorination of pyridine N-oxides has also been a common strategy. researchgate.nettandfonline.com

A significant challenge in the synthesis of 4-chloropyridine has been the stability of the final product. The free base, 4-chloropyridine, is known to be unstable and can react with itself. researchgate.net This inherent instability led to the widespread adoption of its hydrochloride salt, which is a stable, solid compound that can be easily handled and stored. researchgate.net This development was crucial for the reliable and scalable use of 4-chloropyridine in both academic laboratories and industrial settings. Over the years, research has focused on optimizing these synthetic routes to improve yields, reduce the formation of byproducts, and develop more environmentally benign processes. google.com

Current Research Significance and Future Directions in Chemical Synthesis

The contemporary research significance of 4-chloropyridine hydrochloride is intrinsically linked to its role as a versatile building block in medicinal chemistry and materials science. It is a key starting material for the synthesis of a multitude of biologically active compounds. For instance, it is utilized in the preparation of thrombin inhibitors, which are crucial anticoagulant agents, and in the synthesis of Botryllazine A, a pyrazine (B50134) alkaloid exhibiting cytotoxicity against human tumor cells. innospk.com Its application extends to the synthesis of cephalosporin (B10832234) antibiotics, highlighting its importance in the pharmaceutical industry. nih.gov

Future directions in the application of 4-chloropyridine hydrochloride are likely to focus on its use in the development of novel pharmaceuticals and functional materials. The ability to introduce the 4-pyridyl moiety into various molecular scaffolds through nucleophilic substitution makes it an invaluable tool for generating libraries of compounds for drug discovery programs. pharmaoffer.com Research is also likely to explore its use in the synthesis of new ligands for catalysis and advanced materials with specific electronic or optical properties. The development of more efficient and selective catalytic methods for the functionalization of 4-chloropyridine itself will also be a key area of future research, aiming to expand its synthetic utility even further.

Role as a Precursor and Intermediate in Advanced Organic Synthesis

4-Chloropyridine hydrochloride is a quintessential precursor and intermediate in a wide range of advanced organic syntheses. Its primary role is to serve as an electrophilic source of the 4-pyridyl group. The reactivity of the carbon-chlorine bond at the 4-position allows for a plethora of transformations, most notably nucleophilic aromatic substitution reactions. nih.gov

Some of the key synthetic applications include:

Synthesis of Substituted Pyridines: It reacts with a diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions, to yield 4-substituted pyridines. These products are often intermediates in the synthesis of more complex molecules. nih.gov

Cross-Coupling Reactions: 4-Chloropyridine can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to form C-C and C-N bonds. This allows for the introduction of aryl, vinyl, or alkyl groups at the 4-position of the pyridine ring. researchgate.net

Synthesis of Heterocyclic Systems: It is a key building block in the synthesis of fused heterocyclic systems. For example, it has been used in the synthesis of quinoline (B57606) derivatives. wikipedia.org

Pharmaceutical Intermediates: As mentioned previously, it is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). pharmaoffer.com For instance, the reaction of 4-chloropyridine with pyrazole (B372694) is a key step in the synthesis of Crizotinib, a tyrosine kinase inhibitor. researchgate.net

The hydrochloride salt is often used directly in these reactions, with the free base being generated in situ by the addition of a base. This approach avoids the need to handle the less stable free base.

Comparison with Isomeric Chloropyridine Hydrochlorides

The reactivity and properties of chloropyridine hydrochlorides are significantly influenced by the position of the chlorine atom on the pyridine ring. The three main isomers are 2-chloropyridine (B119429), 3-chloropyridine (B48278), and 4-chloropyridine, each with its unique chemical behavior.

| Property | 2-Chloropyridine | 3-Chloropyridine | 4-Chloropyridine |

| Reactivity in Nucleophilic Substitution | High | Low | Very High |

| Reason for Reactivity | The negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atom through resonance. vaia.com | The negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom. vaia.com | The negative charge of the Meisenheimer intermediate is effectively delocalized onto the nitrogen atom, and the inductive effect of the nitrogen is stronger at the 4-position compared to the 2-position. uoanbar.edu.iq |

| Reactivity in Electrophilic Substitution | Low | Higher than 2- and 4-isomers | Low |

| Typical Reaction Products | 2-Substituted Pyridines | 3-Substituted Pyridines | 4-Substituted Pyridines |

In nucleophilic aromatic substitution reactions, the order of reactivity is generally 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine. uoanbar.edu.iq This is because the stability of the negatively charged intermediate (Meisenheimer complex) formed during the reaction is crucial. For 2- and 4-chloropyridine, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which stabilizes the intermediate and facilitates the reaction. vaia.comuoanbar.edu.iq In the case of 3-chloropyridine, this resonance stabilization is not possible, making it much less reactive towards nucleophiles. vaia.com The slightly higher reactivity of the 4-isomer compared to the 2-isomer can be attributed to the greater inductive electron withdrawal by the nitrogen at the para position. uoanbar.edu.iq

Conversely, for electrophilic substitution, which is generally difficult for pyridines, the 3-position is the most reactive due to the deactivating effect of the nitrogen atom at the 2- and 4-positions. google.com Therefore, 3-chloropyridine would be the most reactive of the three isomers in electrophilic substitution reactions, although still much less reactive than benzene.

This differential reactivity among the isomers is a powerful tool in synthetic organic chemistry, allowing for the selective synthesis of a wide variety of substituted pyridine derivatives.

Properties

CAS No. |

7379-35-3 |

|---|---|

Molecular Formula |

C5H5Cl2N |

Molecular Weight |

150.00 g/mol |

IUPAC Name |

4-chloropyridine;hydron;chloride |

InChI |

InChI=1S/C5H4ClN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H |

InChI Key |

XGAFCCUNHIMIRV-UHFFFAOYSA-N |

Canonical SMILES |

[H+].C1=CN=CC=C1Cl.[Cl-] |

Other CAS No. |

7379-35-3 |

physical_description |

Off-white powder with a mild odor; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Synonyms |

4-Chloropyridine-HCl; 4-Chloropyridinium Chloride; 4-Chloropyridinium Hydrochloride; 4-Chloropyridinium Monohydrochloride; TH 336; TH 336N |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Classical Synthetic Routes to 4-Chloropyridine (B1293800) Hydrochloride

Traditional methods for synthesizing 4-Chloropyridine hydrochloride have been well-established, primarily involving the transformation of readily available pyridine (B92270) derivatives.

Dehydroxy-chlorination of 4-Pyridinol

One of the most common and high-yielding methods for preparing 4-Chloropyridine is the dehydroxy-chlorination of 4-hydroxypyridine (B47283). researchgate.netresearchgate.net This reaction is typically achieved using chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). researchgate.net The resulting 4-chloropyridine is often isolated as its more stable hydrochloride salt. researchgate.net

Deaminative Chlorination of 4-Aminopyridine (B3432731)

Another classical approach involves the deaminative chlorination of 4-aminopyridine. researchgate.net This transformation can be accomplished through a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a chloride ion. researchgate.net While effective, this method requires careful control of reaction conditions due to the potential instability of the diazonium intermediate.

Chlorination of Pyridine N-Oxide Derivatives

The chlorination of pyridine N-oxide derivatives presents another viable synthetic pathway. researchgate.net For instance, 4-nitropyridine (B72724) N-oxide can be reacted with phosphorus trichloride (B1173362) (PCl₃) to achieve both nitro group replacement by a chlorine atom and deoxygenation. researchgate.net Additionally, 4-nitropyridine-N-oxide can be converted to 4-chloropyridine-N-oxide by heating it with a concentrated aqueous solution of hydrochloric acid. sciencemadness.org The resulting 4-chloropyridine-N-oxide can then be quantitatively reduced to 4-chloropyridine. sciencemadness.org

A process for preparing 4-chloropyridine-N-oxide involves treating the corresponding 4-H-pyridine-N-oxide with chlorine gas (Cl₂). wipo.int This reaction is preferably conducted in the presence of a base, such as an alkali metal hydroxide (B78521) or carbonate, and water. wipo.int

Modern and Advanced Synthetic Approaches

In recent years, a focus on improving efficiency, safety, and scalability has led to the development of more advanced synthetic methodologies.

One-Pot Reaction Strategies

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, thereby saving time and resources. A notable one-pot method involves the reaction of pyridine or N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride with a chlorinating reagent to directly produce 4-chloropyridine or its hydrochloride salt. patsnap.comgoogle.com This approach has been optimized to address common issues like pyridine coking and reactor blockage, making it more suitable for industrial applications. patsnap.comgoogle.com

Various chlorinating agents have been employed in these one-pot reactions, including thionyl chloride, phosphorus oxychloride, and phosphorus pentachloride, with different solvents and reaction conditions influencing the yield and purity of the final product. patsnap.com For example, using thionyl chloride in ethyl acetate (B1210297) at 70-75°C has been shown to produce 4-chloropyridine hydrochloride with yields around 70.2% and purity of 95.6%. patsnap.com

Continuous Flow Methodologies for Industrial Scalability

To ensure continuous and safe production on an industrial scale, continuous flow processes are being explored. The one-pot synthesis of 4-chloropyridine hydrochloride from pyridine or its derivatives can be adapted for continuous operation. patsnap.comgoogle.com This involves continuous neutralization and subsequent treatment through methods like steam distillation or extraction to obtain the final product. patsnap.comgoogle.com Continuous flow not only enhances safety by minimizing the accumulation of hazardous intermediates but also allows for better control over reaction parameters, leading to improved consistency and yield.

Green Chemistry Principles in 4-Chloropyridine Hydrochloride Synthesis

The integration of green chemistry principles into the synthesis of 4-Chloropyridine hydrochloride is a critical area of research, aimed at developing more environmentally benign and economically viable production methods. google.com Key areas of focus include improving atom economy, utilizing safer solvents, and enhancing energy efficiency.

Atom Economy: A core principle of green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comchemistry-teaching-resources.com Traditional syntheses of 4-Chloropyridine hydrochloride often involve substitution or elimination reactions, which can generate significant amounts of waste products and thus have poor atom economy. chemistry-teaching-resources.com For instance, the synthesis from 4-hydroxypyridine using chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) generates substantial inorganic waste. researchgate.net Efforts to improve atom economy are focused on developing addition and rearrangement reactions that inherently incorporate a higher percentage of reactant atoms into the final product. chemistry-teaching-resources.com

Safer Solvents: The choice of solvent is another crucial aspect of green chemistry. Many conventional syntheses of 4-Chloropyridine hydrochloride employ halogenated organic solvents such as dichloromethane (B109758) or chlorobenzene. google.compatsnap.com These solvents are often toxic, environmentally persistent, and contribute to greenhouse gas emissions. youtube.com Research is actively exploring the use of safer, more sustainable alternatives. One promising approach involves the use of alcoholic solvents like ethanol (B145695), n-propanol, or isopropanol, which are less toxic and more readily biodegradable. google.comgoogle.com Another innovative strategy is the use of supercritical fluids, such as carbon dioxide, which can act as effective solvents under specific temperature and pressure conditions and are easily removed and recycled. youtube.com The use of aqueous media, when feasible, represents an ideal green solvent choice. google.com

Catalytic Synthesis Routes and Optimization

Catalysis plays a pivotal role in the modern synthesis of 4-Chloropyridine hydrochloride, offering pathways to higher efficiency, selectivity, and sustainability. Research in this area is focused on the development and optimization of various catalytic systems.

One notable catalytic approach involves the use of phase-transfer catalysts. These catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), facilitate the reaction between reactants that are in different phases (e.g., a water-insoluble organic substrate and an aqueous reagent). nih.gov This can lead to milder reaction conditions, improved yields, and the ability to use more environmentally friendly solvent systems. nih.gov

Another significant area of development is the use of metal-based catalysts. For example, palladium-catalyzed cross-coupling reactions have been explored for the synthesis of substituted pyridines. researchgate.net While not always directly applied to the synthesis of the hydrochloride salt itself, these methods provide versatile routes to functionalized 4-chloropyridines which can then be converted to the desired product. Optimization of these catalytic systems involves fine-tuning the ligand, solvent, and reaction conditions to maximize yield and minimize catalyst loading.

Recent advancements have also explored the use of photocatalysis. nih.gov This technique utilizes light to drive chemical reactions, often in the presence of a photocatalyst. While still an emerging area for the synthesis of this specific compound, photocatalysis offers the potential for highly selective and energy-efficient transformations.

The table below summarizes some of the catalytic approaches and their key features:

| Catalyst Type | Example | Key Advantages |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Mild reaction conditions, use of greener solvents, cost-effective. nih.gov |

| Metal Catalyst | Palladium complexes | High versatility for creating substituted pyridines. researchgate.net |

| Photocatalyst | Perylenediimide (PDI) derivatives | Potential for high selectivity and energy efficiency. rsc.org |

Mechanistic Insights into Synthesis Pathways

Understanding the reaction mechanisms underlying the synthesis of 4-Chloropyridine hydrochloride is fundamental to optimizing existing methods and designing new, more efficient routes. The specific mechanism can vary significantly depending on the starting materials and reagents employed.

A common synthetic route involves the chlorination of pyridine or a pyridine derivative. When using chlorinating agents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅), the reaction generally proceeds through a nucleophilic substitution mechanism. google.comresearchgate.netpatsnap.com In the case of starting with pyridine, an initial activation step is often required. For instance, reaction with SOCl₂ can form an intermediate that is more susceptible to nucleophilic attack by the chloride ion.

The synthesis from 4-aminopyridine via a Sandmeyer-type reaction offers another mechanistic pathway. researchgate.net This process involves the diazotization of the amino group with a nitrous acid salt in the presence of a strong acid, followed by the substitution of the diazonium group with a chloride ion, often catalyzed by a copper(I) salt.

Recent research has also delved into the mechanisms of more advanced catalytic systems. For example, in palladium-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net Understanding the rate-limiting steps and potential side reactions in these cycles is crucial for catalyst and process optimization.

Furthermore, computational studies, such as those using density functional theory (DFT), are increasingly being used to elucidate complex reaction mechanisms at a molecular level. nih.gov These studies can provide valuable insights into transition states, reaction intermediates, and the role of catalysts, guiding the rational design of improved synthetic strategies. nih.gov For instance, DFT calculations have been employed to understand the photochemical reduction of CO₂ to methane (B114726) catalyzed by an iron-porphyrin complex, a process that shares mechanistic principles with other complex catalytic reactions. nih.gov

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of 4-Chloropyridine hydrochloride are critical steps in its synthesis, ensuring the final product meets the required purity standards for its intended application. In an academic setting, a variety of techniques are employed, ranging from classical methods to more advanced chromatographic approaches.

Crystallization: Crystallization is a widely used and effective method for purifying 4-Chloropyridine hydrochloride. The crude product, often obtained as a solid, can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. google.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The choice of solvent is crucial and can include alcohols like ethanol or methanol. google.compatsnap.comgoogle.com The purity of the final product can be assessed by its melting point, which for 4-Chloropyridine hydrochloride is around 210-223 °C (with sublimation). google.comsigmaaldrich.com

Extraction: Liquid-liquid extraction is another common technique used in the work-up procedure to separate the desired product from byproducts and unreacted starting materials. google.comprepchem.com For example, after the reaction is complete, the mixture can be treated with water and a base to neutralize any excess acid. The free base, 4-chloropyridine, can then be extracted into an organic solvent like ether. prepchem.com Subsequently, the hydrochloride salt can be reformed and precipitated.

Distillation: For the free base, 4-chloropyridine, which is a liquid at room temperature, vacuum distillation can be employed for purification. prepchem.com This technique is particularly useful for separating it from non-volatile impurities. Steam distillation is another method that can be used for purification. google.com

Chromatography: While crystallization is often sufficient, chromatographic techniques can be used for higher purity requirements or for separating complex mixtures. High-Performance Liquid Chromatography (HPLC) is frequently used to determine the purity of the synthesized 4-Chloropyridine hydrochloride. google.compatsnap.com For preparative purposes, column chromatography could be employed, although it is less common for the purification of this specific salt in academic labs due to its polarity.

The table below provides a summary of the common purification techniques:

| Technique | Principle | Application in 4-Chloropyridine Hydrochloride Synthesis |

| Crystallization | Difference in solubility at different temperatures. | Primary method for purifying the solid hydrochloride salt. google.com |

| Extraction | Partitioning of a solute between two immiscible liquid phases. | Separating the free base from aqueous impurities. google.comprepchem.com |

| Distillation | Difference in boiling points of components in a liquid mixture. | Purifying the liquid 4-chloropyridine free base. prepchem.com |

| Chromatography | Differential distribution of components between a stationary and a mobile phase. | Analytical purity determination (HPLC); preparative separation in some cases. google.compatsnap.com |

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions (SNAr) of the Chloride

The pyridine (B92270) ring in 4-chloropyridine (B1293800) is electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This deficiency is particularly pronounced at the C4 position, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The mechanism involves the attack of a nucleophile on the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. The subsequent loss of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product. stackexchange.com

Reaction with Amines: Formation of Substituted 4-Aminopyridines

4-Chloropyridine hydrochloride readily reacts with primary and secondary amines to form substituted 4-aminopyridines. researchgate.net This reaction is a cornerstone in the synthesis of various biologically active compounds and functional materials. The reaction generally proceeds by heating 4-chloropyridine hydrochloride with an excess of the amine, which also acts as a base to neutralize the liberated hydrochloric acid.

For instance, the reaction of 4-chloropyridine with dimethylamine (B145610) yields 4-dimethylaminopyridine (B28879) (DMAP), a widely used catalyst in organic synthesis. vaia.com The mechanism involves the nucleophilic attack of the dimethylamine nitrogen on the C4 position of the pyridine ring, followed by the elimination of a chloride ion. vaia.com

Industrial production of 4-alkanamino pyridines from 4-chloropyridine hydrochloride and the corresponding alkanamine can be challenging due to the rapid and exothermic nature of the reaction, which can lead to safety concerns. google.com However, the introduction of inhibitors like fluoride (B91410) salts can help control the reaction rate and temperature, making the process more suitable for large-scale production. google.com

Here is a table summarizing the synthesis of various 4-alkanamino pyridines from 4-chloropyridine hydrochloride:

| Amine | Inhibitor | Reaction Temperature (°C) | Reaction Time (h) | Product | Purity (%) | Yield (%) |

| N-octylamine | Sodium fluoride | 130 | 2 | 4-octylaminopyridine | 99.3 | 78.5 |

| Di-n-propylamine | Potassium fluoride | 110 | 8 | 4-dipropylaminopyridine | 98.1 | 81.2 |

Data sourced from a patent describing a method for synthesizing 4-alkanamino pyridines under mild conditions. google.com

Reactivity with Other Nucleophiles (e.g., Alcohols, Thiols)

Beyond amines, 4-chloropyridine can react with other nucleophiles such as alcohols and thiols. The reactivity of these nucleophiles generally follows their nucleophilicity, with thiols being more reactive than alcohols under similar conditions. researchgate.net The reaction with alcohols (alkoxides) and thiols (thiolates) proceeds via a similar SNAr mechanism to produce 4-alkoxypyridines and 4-thio-pyridines, respectively.

Protonation of the pyridine nitrogen can significantly enhance the reactivity of 4-chloropyridine towards nucleophiles. For example, N-methylation of 4-chloropyridine leads to a substantial increase in its reaction rate with thiols. nih.gov This enhanced reactivity is attributed to the increased electrophilicity of the pyridine ring upon N-alkylation.

Regioselectivity and Stereoselectivity in Substitution Reactions

In nucleophilic aromatic substitution reactions of substituted pyridines, the position of substitution is highly dependent on the electronic nature and position of the substituents on the ring. For 4-chloropyridine, the substitution occurs exclusively at the C4 position. This high regioselectivity is a result of the strong electron-withdrawing nature of the nitrogen atom, which activates the C4 position towards nucleophilic attack. stackexchange.com

When considering di-substituted pyridines, such as 2,4-dichloropyridine, the site of nucleophilic attack can be influenced by the reaction conditions and the nature of the nucleophile. rsc.org While SNAr reactions on 2,4-dihalopyridines typically occur at the C4 position, careful selection of catalysts and reaction conditions can lead to selective substitution at the C2 position. nih.govwuxiapptec.com

Stereoselectivity is not a factor in the nucleophilic substitution of 4-chloropyridine itself, as the resulting product is achiral. However, if the incoming nucleophile or the resulting substituted pyridine contains a chiral center, the stereochemical outcome would depend on the specific reaction conditions and the nature of the reactants.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 4-chloropyridine hydrochloride is a versatile substrate in this regard. mdpi.commdpi-res.com These reactions typically involve the use of a palladium or nickel catalyst to couple the pyridine ring with various organometallic reagents. arkat-usa.orgresearchgate.net

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comlibretexts.org 4-Chloropyridine can be effectively coupled with various aryl and heteroaryl boronic acids to produce 4-arylpyridines and 4-heteroarylpyridines. rsc.orgorganic-chemistry.org

A nickel/dppf catalyst system has been shown to be effective for the Suzuki-Miyaura cross-coupling of 4-chloropyridine. rsc.org The reaction proceeds via a catalytic cycle involving oxidative addition of the 4-chloropyridine to the metal center, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The following table provides examples of Suzuki-Miyaura cross-coupling reactions with 4-chloropyridine:

| Arylboronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | [NiCl(o-tol)(dppf)] | K₃PO₄ | Dioxane | 4-Phenylpyridine |

| 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-(2-Methoxyphenyl)pyridine |

| 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-(2,6-Dimethylphenyl)pyridine |

Data compiled from studies on nickel and palladium-catalyzed Suzuki-Miyaura reactions. rsc.orgorganic-chemistry.org

Kumada-Tamao-Corriu Reactions

The Kumada-Tamao-Corriu reaction, or simply Kumada coupling, is a cross-coupling reaction that utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.org This reaction is particularly useful for forming C-C bonds between aryl, vinyl, or alkyl groups. arkat-usa.org

4-Chloropyridine hydrochloride can undergo Kumada coupling with various Grignard reagents to afford the corresponding substituted pyridines. rsc.orgresearchgate.net For example, the reaction of 4-chloropyridine with phenylmagnesium chloride in the presence of a nickel catalyst yields 4-phenylpyridine. researchgate.net Cobalt catalysts have also been shown to be effective for the cross-coupling of chloropyridines with Grignard reagents. oup.com

The general mechanism involves the oxidative addition of the chloropyridine to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination. chem-station.com

The table below shows a representative Kumada-Tamao-Corriu reaction of 4-chloropyridine:

| Grignard Reagent | Catalyst | Solvent | Product | Conversion (%) |

| Phenylmagnesium chloride | [NiCl(o-tol)(dppf)] | THF | 4-Phenylpyridine | 100 |

Data from a study on the inhibition of nickel-catalyzed Suzuki-Miyaura reactions. rsc.org

4-Chloropyridine Hydrochloride: A Versatile Building Block in Organic Synthesis

Introduction

4-Chloropyridine hydrochloride, with the chemical formula C₅H₄ClN·HCl, is a heterocyclic compound that serves as a crucial intermediate and building block in a wide array of chemical reactions. researchgate.netnih.gov Its reactivity is primarily centered around the chlorine substituent on the pyridine ring, which can be readily displaced or activated for further functionalization. This article delves into the specific reactivity and reaction mechanisms of 4-chloropyridine hydrochloride, focusing on its utility in forming new carbon-nitrogen, carbon-carbon, and heterocyclic structures.

C-N Cross-Coupling Reactions (e.g., Ullmann-type reactions)

Ullmann-type reactions, which are copper-catalyzed nucleophilic aromatic substitutions, are a cornerstone of C-N bond formation. wikipedia.org 4-Chloropyridine hydrochloride readily participates in these reactions, coupling with various amines to form N-arylpyridines. For instance, the reaction of 4-chloropyridinium chloride with anilines containing either electron-donating or electron-withdrawing groups, as well as with other amines like naphthalen-2-amine and piperazine (B1678402), has been successfully demonstrated. mdpi.com These reactions are often facilitated by a copper(I) catalyst, which can be supported on a polymer resin to promote a more environmentally friendly process. mdpi.comresearchgate.net The choice of base, such as potassium carbonate, can influence the reaction's outcome, leading to either mono- or di-substituted products depending on the electronic properties of the aniline (B41778) used. mdpi.com

A notable application of this methodology is in the synthesis of N-(pyridin-4-yl)benzene amines and N,N-bis(pyridine-4-yl)benzene amines. mdpi.com The reaction conditions typically involve refluxing the reactants in a solvent like isopropyl alcohol in the presence of the copper catalyst and a base. mdpi.com

| Amine Reactant | Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| Anilines (with EDG or EWG) | N-(pyridin-4-yl)benzene amines or N,N-bis(pyridine-4-yl)benzene amines | Cu(I) catalyst on polyacrylate resin, K₂CO₃, isopropyl alcohol, reflux | mdpi.com |

| Naphthalen-2-amine | N-(naphthalen-2-yl)pyridin-4-amine | Cu(I) catalyst on polyacrylate resin, K₂CO₃, isopropyl alcohol, reflux | mdpi.com |

| Piperazine | 1-(pyridin-4-yl)piperazine | Cu(I) catalyst on polyacrylate resin, excess piperazine as base, isopropyl alcohol | mdpi.com |

Palladium and Nickel Catalysis in Derivatization

Palladium and nickel catalysts have revolutionized the derivatization of halo-pyridines, including 4-chloropyridine. These transition metals facilitate a broad range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are widely employed for the derivatization of 4-chloropyridine. researchgate.netnih.gov For instance, palladium catalysts have been used for the C-4 selective coupling of 2,4-dichloropyridines with boronic esters, leading to the formation of C-4 arylated pyridines. nih.gov Further arylation at the C-2 position can then yield C-2, C-4 diarylated pyridines, which have applications as fluorescent dyes for live-cell imaging. nih.gov The development of water-soluble palladium catalyst complexes has also enabled copper-free Sonogashira coupling reactions in aqueous media. researchgate.net

Nickel catalysis offers a complementary approach, particularly for cross-electrophile coupling reactions. Nickel catalysts can effectively couple 2-chloropyridines with alkyl bromides to produce 2-alkylated pyridines. nih.govnih.gov These reactions often utilize specific ligands, such as bathophenanthroline, and are conducted in polar aprotic solvents like DMF. nih.govnih.gov The choice of nickel precursor and reaction temperature can significantly impact the reaction's yield and selectivity. nih.gov

| Reaction Type | Chloropyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2,4-Dichloropyridine | Boronic Esters | Palladium Catalyst | C-4 Arylated Pyridines | nih.gov |

| Sonogashira Coupling | N- and S-heterocyclic aryl chlorides | Aryl- and alkylacetylenes | Water-soluble Palladium/sulfonated NHC complex | Coupled alkynes | researchgate.net |

| Cross-Electrophile Coupling | 2-Chloropyridines | Alkyl Bromides | Nickel/bathophenanthroline | 2-Alkylated Pyridines | nih.govnih.gov |

Lithiation and Organometallic Reactivity

The reactivity of 4-chloropyridine can be further expanded through lithiation, which generates highly reactive organolithium intermediates amenable to a variety of transformations.

Ortho-Lithiation for Functionalization

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edu While the direct lithiation of 4-chloropyridine itself is challenging, related chloropyridine derivatives can undergo regioselective ortho-lithiation. For example, 2-chloro-6-phenylpyridine (B81201) can be selectively lithiated at the aromatic ortho position using t-BuLi in diethyl ether, demonstrating that the 2-chloropyridyl group can act as a directing group. acs.org Similarly, 3-chloropyridine (B48278) can be regioselectively lithiated at the C4 position with lithium diisopropylamide (LDA). researchgate.net Quenching these lithiated intermediates with various electrophiles allows for the synthesis of a range of disubstituted pyridines. researchgate.net

Grignard-type Reactions

Grignard reagents, classic organometallic compounds, can react with pyridinium (B92312) salts derived from 4-chloropyridine. wikipedia.orgnih.gov For instance, the copper-catalyzed asymmetric 1,4-dearomatization of pyridinium salts with Grignard reagents provides a route to enantioenriched 1,4-dihydropyridines. nih.gov This reaction exhibits high regio- and enantioselectivity, and a variety of Grignard reagents can be employed, including linear, branched, and functionalized variants. nih.gov

Cycloaddition Reactions (e.g., involving 4-azidopyridine (B1251144) derivatives)

Cycloaddition reactions offer an efficient pathway to construct cyclic and heterocyclic systems. wikipedia.org While 4-chloropyridine hydrochloride itself is not typically a direct participant in cycloadditions, it serves as a precursor for derivatives that are.

A key example involves the synthesis of 4-azidopyridine derivatives from 4-chloropyridine. rsc.org 4-Azidopyridines can then undergo 1,3-dipolar cycloaddition reactions with various dienophiles. For example, 4-azido-2,3,5,6-tetrafluoropyridine, prepared from the corresponding fluorinated pyridine, reacts with dienophiles such as benzyne, diphenylacetylene, and norbornene. rsc.org These reactions lead to the formation of triazole-fused pyridine rings and other complex heterocyclic structures. The thermal decomposition of 4-azidopyridines can also generate nitrene intermediates, which can participate in other types of reactions. rsc.org

Other Significant Reaction Pathways

Beyond the major reaction classes discussed, 4-chloropyridine hydrochloride is a versatile starting material for other important transformations. It can be converted to 4-aminopyridine (B3432731) through reaction with ammonia (B1221849) or other amine sources. google.com Additionally, it can serve as a precursor for the synthesis of other 4-substituted pyridines through nucleophilic aromatic substitution with a variety of nucleophiles. beilstein-journals.org The chlorine atom can be displaced by alkoxides, thiolates, and other nucleophiles to generate a diverse range of pyridine derivatives.

Other Significant Reaction Pathways

Polymerization Studies of 4-Chloropyridine

The polymerization of 4-chloropyridine has been the subject of scientific investigation, revealing insights into its reactivity and the properties of the resulting polymeric materials. Studies have shown that 4-chloropyridine can undergo polymerization to form a mixture of water-soluble substances. researchgate.net These products exhibit the characteristics of pyridyl-4-chloropyridinium chlorides. researchgate.net

A key feature of the polymerisate of 4-chloropyridine is its rapid decomposition in the presence of water. This hydrolysis results in the cleavage of the chlorine atom from the pyridine ring. researchgate.net Analysis of the hydrolysis products using ultraviolet (U.V.) spectroscopy has indicated the formation of 4-hydroxypyridine (B47283) and N-(4′-pyridyl)-4-pyridone. researchgate.net These compounds have been successfully isolated as their picrate (B76445) derivatives. researchgate.net Further analysis has also led to the isolation of two other picrates, which are believed to be derived from compounds containing more than two pyridine rings, suggesting the formation of higher-order oligomers or polymers. researchgate.net

Research into the polycondensation of 4-chloropyridine derivatives has provided a more detailed understanding of the polymerization mechanism. Using an N-(4-tert-butylbenzyl)-4-chloropyridinium (BPymCl) initiator in conjunction with ion exchange reagents such as NaBPh4, NaBF4, and TBABF4, it was demonstrated through H-1 NMR spectroscopy that the quantity of the product is proportional to the total conversion of the monomer and the initiator. researchgate.net Furthermore, MALDI-TOF MS analysis revealed that the resulting polymer contains more than nine monomer units. researchgate.net The polymerization process was effectively terminated by the addition of dimethylaminopyridine, indicating that the polycondensation proceeds in a chain-growth manner. researchgate.net

It is important to note that 4-chloropyridine itself is known to be unstable and can react with itself. researchgate.net This inherent reactivity is why it is often more stable and commercially available as its hydrochloride salt. researchgate.net

Table 1: Polymerization Initiators and Resulting Polymer Characteristics

| Initiator/Reagent | Analytical Technique | Key Finding |

|---|---|---|

| N-(4-tert-butylbenzyl)-4-chloropyridinium (BPymCl) with NaBPh4, NaBF4, TBABF4 | H-1 NMR Spectroscopy | Product quantity is proportional to monomer and initiator conversion. researchgate.net |

| N-(4-tert-butylbenzyl)-4-chloropyridinium (BPymCl) with NaBPh4, NaBF4, TBABF4 | MALDI-TOF MS | Product contains more than 9 monomer units. researchgate.net |

| Dimethylaminopyridine | - | Acts as a terminating agent for the polymerization. researchgate.net |

Rearrangement and Ring Expansion Studies

Currently, there is a lack of specific studies in the reviewed literature detailing rearrangement and ring expansion reactions directly involving 4-chloropyridine hydrochloride.

Ring expansion rearrangements are chemical reactions that transform a smaller ring into a larger, often more stable, one by changing the connectivity of the atoms within the molecule. chemistrysteps.com These reactions are typically driven by the reduction of ring strain. chemistrysteps.com For instance, a cyclobutane (B1203170) ring may undergo rearrangement to form a more stable cyclopentane (B165970) ring. chemistrysteps.com Such rearrangements often proceed through carbocation intermediates, where a less stable carbocation can transform into a more stable one via shifts of alkyl groups or hydrides. chemistrysteps.com

While the direct investigation of 4-chloropyridine hydrochloride in ring expansion reactions is not documented, the principles of such rearrangements are well-established in organic chemistry. chemistrysteps.comlibretexts.org For example, the pinacol (B44631) rearrangement can be utilized as a method for ring expansion. libretexts.org

Table 2: General Principles of Ring Expansion Reactions

| Driving Force | Intermediate | Common Transformation |

|---|---|---|

| Reduction of Ring Strain chemistrysteps.com | Carbocation chemistrysteps.com | Cyclobutane to Cyclopentane chemistrysteps.com |

| Increased Carbocation Stability chemistrysteps.com | Carbocation chemistrysteps.com | Secondary to Tertiary Carbocation chemistrysteps.com |

Derivatization and Chemical Transformations

Synthesis of Substituted Pyridine (B92270) Derivatives

The reactivity of 4-chloropyridine (B1293800) allows for extensive derivatization, enabling the synthesis of a multitude of substituted pyridine compounds. These derivatives are often intermediates in the development of pharmaceuticals and other fine chemicals. myuchem.com

The introduction of carboxylic acid, nitrile, and carbonyl groups onto the pyridine ring using 4-chloropyridine as a precursor is a common strategy in organic synthesis.

Carboxylic Acid and Carbonyl Functionalities: 4-Chloropyridine-2-carboxylic acid is a significant intermediate, notably used in the preparation of various pharmaceutical compounds. guidechem.com One synthetic route involves the oxidation of 4-chloro-2-methylpyridine. guidechem.com Alternatively, chlorination of pyridine-2-carboxylic acid derivatives can yield 4-chloropyridine-2-carboxylic acid chloride. google.comgoogle.com For instance, reacting pyridine-2-carboxylic acid with thionyl chloride in the presence of a bromine catalyst efficiently produces 4-chloropyridine-2-carboxylic acid chloride, which can then be converted to esters or amides. google.comgoogle.com

The synthesis of 4-chloropyridine-2-carboxamide (B108429), a carbonyl derivative, can be achieved from 4-chloropyridine-2-carboxylic acid methyl ester by reaction with concentrated ammonium (B1175870) hydroxide (B78521). guidechem.com The ester itself is prepared by treating pyridine-2-carboxylic acid with thionyl chloride followed by methanol. guidechem.com

Nitrile Functionality: 4-Chloropyridine-2-carbonitrile (B100596) is another valuable derivative, serving as an intermediate in the synthesis of various organic compounds and ligands. myuchem.com Its synthesis can be accomplished from 4-chloropyridine-2-carboxamide through a dehydration reaction. For example, treating the carboxamide with triethylamine (B128534) and trifluoroacetic anhydride (B1165640) in ethyl acetate (B1210297) yields 4-chloropyridine-2-carbonitrile in high yield. chemicalbook.com

Table 1: Synthesis of Functionalized Pyridine Derivatives

| Starting Material | Reagent(s) | Product | Key Transformation |

|---|---|---|---|

| 4-Chloro-2-methylpyridine | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 4-Chloropyridine-2-carboxylic acid | Oxidation of methyl group guidechem.com |

| Pyridine-2-carboxylic acid | 1. SOCl₂, DMF 2. Methanol | 4-Chloropyridine-2-carboxylic acid methyl ester | Chlorination and Esterification guidechem.com |

| 4-Chloropyridine-2-carboxamide | (CF₃CO)₂O, Et₃N | 4-Chloropyridine-2-carbonitrile | Dehydration of amide chemicalbook.com |

The synthesis of tri-substituted pyridines from 4-chloropyridine can be achieved through regioselective lithiation. This process involves the deprotonation of the pyridine ring at a specific position, followed by quenching with an electrophile to introduce a new substituent.

The ortho-lithiation of 4-chloropyridine can be carried out using strong bases like lithium diisopropylamide (LDA). This generates a lithiated intermediate, such as 3-lithio-4-chloropyridine, which can then react with various electrophiles. This method allows for the introduction of a substituent at the C-3 position, leading to 3,4-disubstituted pyridines. researchgate.net

Further functionalization can lead to tri-substituted pyridines. A modern approach involves the generation of a 3,4-pyridyne intermediate from a 3-chloro-2-alkoxypyridine. Regioselective lithiation at the 4-position, followed by transmetalation with a Grignard reagent and heating, forms the pyridyne. This highly reactive intermediate is then trapped by the Grignard reagent regioselectively at the 4-position. A final quench with an electrophile introduces a third substituent at the 3-position, yielding a 2,3,4-trisubstituted pyridine. nih.gov

Table 2: Synthesis of a 2,3,4-Trisubstituted Pyridine via a Pyridyne Intermediate

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Lithiation | 3-Chloro-2-ethoxypyridine | n-BuLi | 3-Chloro-2-ethoxy-4-lithiopyridine |

| 2. Transmetalation | 3-Chloro-2-ethoxy-4-lithiopyridine | RMgX·LiCl | Mixed diorganomagnesium species |

| 3. Pyridyne Formation | Mixed diorganomagnesium species | Heat (75 °C) | 2-Ethoxy-3,4-pyridyne |

| 4. Nucleophilic Addition | 2-Ethoxy-3,4-pyridyne | RMgX·LiCl | 3-Magnesio-4-R-2-ethoxypyridine |

| 5. Electrophilic Quench | 3-Magnesio-4-R-2-ethoxypyridine | E-X (e.g., TMSCl) | 3-E-4-R-2-ethoxypyridine |

Adapted from research on regioselective difunctionalization of pyridines. nih.gov

Heterocyclic Ring Construction Utilizing 4-Chloropyridine Hydrochloride

4-Chloropyridine hydrochloride is not only a precursor for simple substituted pyridines but also a key component in the construction of more complex fused heterocyclic systems.

The reactivity of the 4-chloro position allows for its use in cyclization reactions to form fused rings. By reacting 4-chloropyridine with molecules containing multiple nucleophilic sites, subsequent intramolecular reactions can lead to the formation of bicyclic or polycyclic systems. For example, a nucleophilic substitution at the 4-position can be the first step in a sequence leading to fused systems like pyrazolopyridines. The general principle involves introducing a side chain that contains a suitable functional group, which then undergoes a ring-closing reaction with another part of the pyridine ring or the side chain itself.

Naphthyridines, which are bicyclic compounds containing two nitrogen atoms in a fused pyridine ring system, can be synthesized using strategies that may involve 4-chloropyridine derivatives. For instance, intermediates derived from 4-aminopyridine (B3432731) can undergo cyclization to form 1,6-naphthyridines. While not a direct reaction of 4-chloropyridine hydrochloride, the chloro-derivative is often a more stable and versatile starting point for creating the necessary substituted aminopyridines through nucleophilic substitution reactions. researchgate.net For example, 4-chloropyridine reacts with primary and secondary amines to produce substituted 4-aminopyridines, which can be precursors for building the second ring of a naphthyridine system. researchgate.net

Formation of Pyridylmercaptoacetic Acid and its Precursors

A notable application of 4-chloropyridine is in the synthesis of pyridylmercaptoacetic acid. This compound serves as a precursor for certain cephalosporin (B10832234) antibiotics. nih.gov The synthesis is a direct nucleophilic substitution where the sulfur atom of mercaptoacetic acid displaces the chlorine atom on the pyridine ring.

The reaction is typically carried out by treating 4-chloropyridine hydrochloride, or its related precursor N-(4-pyridyl)pyridinium chloride hydrochloride, with mercaptoacetic acid in an aqueous solution. google.com Heating the mixture to reflux temperature facilitates the reaction, leading to the formation of (4-pyridylthio)acetic acid in good yields. google.com

Table 3: Synthesis of (4-Pyridylthio)acetic Acid

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| N-(4-Pyridyl)pyridinium chloride | 2-Mercaptoacetic acid | Water | Reflux, 4 hours | (4-Pyridylthio)acetic acid | ~77% google.com |

Synthesis of Advanced Intermediates for Complex Molecular Architectures

4-Chloropyridine hydrochloride serves as a versatile building block in the synthesis of advanced intermediates for complex molecular architectures. Its reactivity allows for the introduction of the pyridyl moiety into a wide range of structures, which is of significant interest in pharmaceutical and materials science.

One key application is in the synthesis of precursors for cephalosporin antibiotics. The reaction of 4-chloropyridine with mercaptoacetic acid yields pyridylmercaptoacetic acid, a crucial intermediate in the production of drugs like cephapirin (B1668819) sodium salt. nih.gov

Furthermore, 4-chloropyridine hydrochloride is utilized in the construction of intricate heterocyclic systems. For instance, ortho-lithiation of 4-chloropyridines using reagents like n-butyllithium-TMEDA or lithium diisopropylamide at low temperatures generates 3-lithio-4-halopyridines. These intermediates can then react with various electrophiles to produce 3,4-disubstituted pyridines. The reactivity of the 4-halogen substituent towards nucleophiles further enhances the synthetic utility, allowing for annelation to form structures like naphthyridines, xanthones, and coumarins. researchgate.net

The compound is also a key starting material in the multi-kilogram synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a critical intermediate for the synthesis of Crizotinib. This process involves a nucleophilic aromatic substitution of 4-chloropyridine with pyrazole (B372694), followed by hydrogenation and iodination. researchgate.net

In the realm of medicinal chemistry, 4-chloropyridine hydrochloride is instrumental in creating libraries of compounds for drug discovery. For example, it has been used to develop "switchable electrophiles," which are fragment-sized covalent modifiers for proteins. These electrophilic heterocycles, including derivatives of 4-chloropyridine, can have their reactivity enhanced through protonation, allowing for selective targeting of proteins like dimethylarginine dimethylaminohydrolase (DDAH). researchgate.net

The synthesis of Botryllazine A, a pyrazine (B50134) alkaloid with cytotoxic properties against human tumor cells, also employs 4-chloropyridine hydrochloride as a reagent. innospk.com This highlights its role in accessing biologically active natural product analogues.

Table 1: Examples of Advanced Intermediates Synthesized from 4-Chloropyridine Hydrochloride

| Intermediate | Synthetic Application | Reference |

| Pyridylmercaptoacetic acid | Precursor for cephalosporin antibiotics (e.g., cephapirin sodium salt) | nih.gov |

| 3,4-Disubstituted pyridines | Building blocks for naphthyridines, xanthones, and coumarins | researchgate.net |

| 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | Key intermediate for the synthesis of Crizotinib | researchgate.net |

| "Switchable electrophiles" | Covalent protein modifiers for drug discovery | researchgate.net |

| Botryllazine A precursor | Synthesis of a cytotoxic pyrazine alkaloid | innospk.com |

Structure-Reactivity Relationships in Derivatization

The reactivity of 4-chloropyridine in derivatization reactions is intricately linked to its electronic structure and the nature of the attacking species. Understanding these structure-reactivity relationships is crucial for predicting reaction outcomes and designing synthetic strategies.

Nucleophilic Aromatic Substitution:

4-Chloropyridine is significantly more reactive towards nucleophilic aromatic substitution than its carbocyclic analog, chlorobenzene. It is estimated to react with sodium methoxide (B1231860) approximately 230 million times faster at 50°C. vaia.com This enhanced reactivity is attributed to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. vaia.comuoanbar.edu.iq The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, lowering the activation energy of the reaction. vaia.com

The position of the chlorine atom on the pyridine ring also plays a critical role. 4-Chloropyridine is more reactive than 2-chloropyridine (B119429) in nucleophilic substitution reactions. This can be explained by examining the stability of the Wheland-type intermediates. In the case of 4-chloropyridine, the negative charge is further away from the electron-withdrawing chlorine and the incoming nucleophile in the most stable resonance structure, leading to greater stabilization compared to the intermediate formed from 2-chloropyridine. uoanbar.edu.iq 3-Chloropyridine (B48278) is significantly less reactive, about 100,000 times less so than 4-chloropyridine, because the negative charge in the intermediate cannot be delocalized onto the nitrogen atom. uoanbar.edu.iq

"Switchable" Electrophilicity:

The reactivity of 4-chloropyridine can be dramatically "switched on" by protonation. nih.gov The resulting pyridinium (B92312) ion is a much more potent electrophile. This principle is utilized in the design of "switchable electrophiles" for covalent protein modification. researchgate.netnih.gov For instance, the non-enzymatic reactivity of 4-chloropyridine with thiols is comparable to that of acrylamide. However, upon protonation to form the pyridinium ion, its reactivity increases by approximately 4500-fold, becoming similar to that of the highly reactive iodoacetamide. nih.gov

This "switchable" reactivity allows for enhanced selectivity. In a biological context, a protein's active site can catalyze the protonation of the 4-halopyridine, leading to selective covalent modification of a nearby nucleophilic residue, such as cysteine. researchgate.netnih.gov The pKa of the halopyridine can be modulated by introducing substituents, allowing for the fine-tuning of its reactivity. For example, a series of 2-substituted 4-chloropyridines demonstrated that the rate of enzyme inactivation increases with the increasing pKa of the compound. nih.gov

Table 2: Relative Reactivity of Halopyridines in Nucleophilic Substitution

| Compound | Relative Reactivity (vs. 3-chloropyridine) | Explanation | Reference |

| 4-Chloropyridine | ~100,000 | Stabilization of the intermediate carbanion through delocalization of negative charge onto the nitrogen atom. | uoanbar.edu.iq |

| 2-Chloropyridine | Less reactive than 4-chloropyridine | The negative charge in the intermediate is closer to the electron-withdrawing chlorine and methoxy (B1213986) group, leading to less stability. | uoanbar.edu.iq |

| 3-Chloropyridine | 1 | The negative charge in the intermediate cannot be delocalized onto the nitrogen atom. | uoanbar.edu.iq |

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-chloropyridine (B1293800) hydrochloride in both solution and solid states.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of 4-chloropyridine hydrochloride. In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. For instance, in a DMSO-d₆ solvent, the proton signals can be observed at specific ppm values, allowing for their assignment to the respective positions on the pyridine ring. chemicalbook.comchemicalbook.com Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, further corroborating the structural assignment. chemicalbook.com The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the pyridine ring.

Below is a table summarizing typical NMR data for 4-chloropyridine hydrochloride and related compounds.

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |

| 4-Chloropyridine | ¹H NMR | DMSO-d₆ | 8.59 (d), 7.43 (d) chemicalbook.com |

| 4-Chloropyridinium chloride | ¹H NMR | - | 8.794, 8.19 chemicalbook.com |

| 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | ¹H NMR | DMSO-d₆ | 8.72 (s, 1H, H2), 8.54 (d, J = 5.1 Hz, 1H, H6), 7.89 (d, J = 5.1 Hz, 1H, H5) |

| 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | ¹³C NMR | - | 120–125 (CF₃) |

This table is for illustrative purposes; exact chemical shifts can vary based on experimental conditions.

Solid-state NMR (ssNMR), particularly utilizing Cross-Polarization Magic Angle Spinning (CP/MAS), is a powerful technique for studying the structure and polymorphism of 4-chloropyridine hydrochloride in its solid form. bruker.com Unlike solution-state NMR which provides an average structure, ssNMR can distinguish between different crystalline forms (polymorphs) or amorphous content. americanpharmaceuticalreview.com The CP/MAS technique enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions, resulting in higher resolution spectra.

The ¹³C CP/MAS NMR spectrum of a solid sample can reveal multiple peaks for a single carbon position if the compound exists in more than one crystalline environment. This information is crucial in pharmaceutical applications where different polymorphs can have different physical properties. Furthermore, variable contact time CP/MAS experiments can help in assigning signals to specific carbon atoms based on their proximity to protons. mdpi.com

For more complex derivatives of 4-chloropyridine, multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are employed. These experiments provide through-bond and through-space correlations between different nuclei (e.g., ¹H-¹³C or ¹H-¹H), which are invaluable for unambiguously assigning all the signals in the NMR spectra and elucidating the complete three-dimensional structure of the molecule. For example, in the structural investigation of complex drug candidates incorporating a pyridine moiety, 2D NMR experiments are essential for assigning proton and carbon signals, especially in rigid molecular systems. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups and characterizing the solid-state properties of 4-chloropyridine hydrochloride.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 4-chloropyridine hydrochloride. thermofisher.com The IR spectrum shows absorption bands corresponding to the stretching and bending vibrations of specific bonds, such as C-H, C=N, and C-Cl. Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR (ATR-FTIR) that allows for the direct analysis of solid and liquid samples with minimal preparation. rsc.orgmt.com This is particularly useful for obtaining high-quality spectra of the neat compound. mt.com The presence of the hydrochloride is confirmed by characteristic bands associated with the pyridinium (B92312) ion (N⁺-H).

| Technique | Sample Form | Source |

| FTIR | KBr Wafer | Aldrich Chemical Company, Inc. nih.govnih.gov |

| ATR-IR | Neat | Aldrich nih.govnih.gov |

Raman spectroscopy is another powerful vibrational spectroscopy technique that is highly sensitive to the molecular structure and crystalline arrangement of a solid sample. numberanalytics.com It is particularly advantageous for studying polymorphism, as different crystalline forms of a compound will produce distinct Raman spectra. americanpharmaceuticalreview.comresearchgate.net Raman spectroscopy can be used to distinguish between different polymorphs and to quantify the amount of amorphous content in a crystalline sample. americanpharmaceuticalreview.com The technique is non-destructive and can be used to analyze samples directly, often without any preparation. spectroscopyonline.com The combination of Raman spectroscopy with other techniques like X-ray diffraction provides a comprehensive understanding of the solid-state structure. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of 4-Chloropyridine hydrochloride.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the precise molecular formula of 4-Chloropyridine hydrochloride. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. For the 4-chloropyridine cation, the computed monoisotopic mass is 113.0032268 Da. nih.gov The hydrochloride salt has a molecular weight of approximately 150.01 g/mol . researchgate.netavantorsciences.comsigmaaldrich.com This level of precision is crucial for unequivocally establishing the molecular formula as C₅H₅Cl₂N. nih.govthermofisher.com

Fragmentation Pattern Analysis

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the parent molecule, yielding a characteristic pattern of fragment ions. The analysis of this fragmentation pattern offers valuable structural information. The mass spectrum of 4-chloropyridine, the parent compound of the hydrochloride salt, shows significant peaks at m/z 113 and 115, corresponding to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). nih.gov The fragmentation pattern can reveal the loss of specific moieties, aiding in the structural elucidation of the molecule. jcsp.org.pkmdpi.com

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for determining the solid-state structure of 4-Chloropyridine hydrochloride, providing definitive information about its crystal lattice and the spatial arrangement of its atoms.

Single Crystal X-ray Diffraction for Absolute Structure Determination

The crystallographic data obtained from SC-XRD is often deposited in databases like the Cambridge Structural Database, providing a reference for its confirmed structure. nih.gov

Table 1: Selected Crystallographic Data for a Derivative of 4-Chloropyridine Hydrochloride

| Parameter | Value |

|---|---|

| Compound | (C₁₀H₁₀N₂S)²⁺₂[NiCl₄]Cl₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 8.987(2) |

| c (Å) | 13.456(3) |

| β (°) | 114.56(3) |

| V (ų) | 1358.9(5) |

Data derived from a study where 4-chloropyridine hydrochloride was a starting material. iucr.org

Powder X-ray Diffraction (PXRD) for Crystalline Form Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline form of a bulk sample. It provides a unique fingerprint for a specific crystalline solid, allowing for phase identification and the assessment of sample purity. rsc.org PXRD is particularly useful for verifying that a synthesized powder sample corresponds to a known crystal structure, often one determined by single-crystal X-ray diffraction. rsc.orgsemanticscholar.org The technique has been used to confirm the crystalline nature of materials synthesized using 4-chloropyridine hydrochloride as a precursor. researchgate.net

UV-Visible Spectroscopy for Reaction Monitoring and Product Characterization

UV-Visible spectroscopy is a valuable tool for monitoring the progress of chemical reactions involving 4-Chloropyridine hydrochloride and for characterizing the resulting products. This technique measures the absorption of ultraviolet and visible light by a sample, which is related to the electronic transitions within the molecule.

In several studies, the reaction of 4-Chloropyridine hydrochloride with other reagents, such as pyrrole (B145914) derivatives, was monitored using UV-visible spectroscopy. mdpi.comnih.govacs.org The appearance of new absorbance bands at specific wavelengths indicates the formation of the product. mdpi.com For example, in the synthesis of 4-(pyrrol-1-yl)pyridine, the formation of a new visible band maximum at 463 nm was observed, signaling the progress of the reaction. nih.govacs.org This allows for the optimization of reaction conditions, such as irradiation time, to maximize product yield and minimize the formation of byproducts. nih.govacs.org The technique is also used to characterize the final products, with specific absorbance maxima being indicative of the newly formed chemical entity. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Chloropyridine hydrochloride |

| 4-Chloropyridine |

| 4-(Pyrrol-1-yl)pyridine |

| 2,4-Dimethylpyrrole |

| 2,5-Dimethylpyrrole |

| (C₁₀H₁₀N₂S)²⁺₂[NiCl₄]Cl₂ |

| Pyrrole |

| 4-chloropyridine-2-carbonitrile (B100596) |

| 6-chloropyridine-2-carbonitrile |

| 2-chloropyridine-4-carbonitrile |

| 4-nitropyridine (B72724) N-oxide |

| 2-cyanopyridine |

| 2-chloropyridine (B119429) N-oxide hydrochloride |

| 3-chlorobenzoic acid |

| 4-chlorobenzoic acid |

| 4-amino-2-chloropyridine |

| 2-amino-4-chloropyridine |

| Azithromycin |

| Paracetamol |

| 4-Chloropyridine-3-sulfonyl chloride |

Other Advanced Spectroscopic Techniques for Material Characterization

Beyond standard spectroscopic methods, a range of advanced techniques provides deeper insights into the structural and dynamic properties of 4-Chloropyridine hydrochloride. These methods probe molecular interactions, solid-state structure, and low-energy vibrational modes that are not accessible with routine analyses.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing the molecular structure, dynamics, and packing of solid materials. Unlike solution NMR, SSNMR provides information about the molecule in its solid, crystalline form, which is particularly relevant for understanding the properties of materials like 4-Chloropyridine hydrochloride.

In the study of pyridine derivatives, SSNMR, particularly with 15N labeling, is highly effective. The 15N chemical shift is extremely sensitive to the local environment, including hydrogen bonding and protonation state. mdpi.com For instance, the principal values of the 15N chemical shift tensor change characteristically upon hydrogen bonding or protonation, offering a precise probe of intermolecular interactions within the crystal lattice. mdpi.com Studies on pyridine and its derivatives have shown that hydrogen bonding significantly affects the chemical shift tensor, providing a method to measure the geometry of these bonds. mdpi.com

For pyridine molecules adsorbed on surfaces or encapsulated within host structures, SSNMR can elucidate the nature of their mobility and interaction. researchgate.netacs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) and high-power decoupling are used to obtain high-resolution spectra of solid samples. The absence of certain signals or the characteristics of spinning sidebands can indicate the degree of mobility of the pyridine molecules within the material. acs.org Paramagnetic solid-state NMR studies on metal complexes containing pyridine-type ligands further demonstrate the technique's ability to probe electronic structure and atom connectivity even in complex systems. nih.gov

Key Research Findings from SSNMR of Pyridine Derivatives:

| Technique | Sample Type | Key Findings |

| 15N{1H} CPMAS NMR | Pyridine-15N on silica | Distinguishes between frozen pyridine and pyridine hydrogen-bonded to surface silanol (B1196071) groups. mdpi.com |

| 15N SPE/MAS NMR | 15N-Pyridine in coal | Reveals the mobility of pyridine molecules within the coal structure. acs.org |

| 2H and 13C CP/MAS NMR | Pyridine in p-tert-butylcalix rsc.orgarene | Characterizes the dynamic behavior, such as in-plane rotation and 180° flips, of guest molecules within a host cavity. researchgate.net |

Inelastic Neutron Scattering (INS) Spectroscopy

Inelastic Neutron Scattering (INS) is a technique that probes the vibrational and magnetic excitations in a material. Neutrons interact with the atomic nuclei, and the energy transfer during this interaction provides a vibrational spectrum. A key advantage of INS is its high sensitivity to hydrogen atoms, making it exceptionally well-suited for studying hydrogen bonding and the dynamics of hydrogen-containing molecules.

Vibrational analysis of pyridine has been successfully performed by combining INS data with quantum mechanical calculations. researchgate.net This approach allows for a detailed assignment of vibrational modes, including those at low frequencies which can be difficult to observe with infrared or Raman spectroscopy. Studies on related compounds like 4-methyl-pyridine have used INS to investigate complex quantum phenomena, such as the dynamics of methyl group rotations and their interactions within the crystal lattice. aps.orgresearchgate.net

Furthermore, INS has been employed to study the structure of pyridine in aqueous solutions by using isotopic substitution (H/D). nih.gov This method, known as Neutron Diffraction with Isotopic Substitution (NDIS), can reveal details about intermolecular correlations and the aggregation of molecules in solution. nih.gov In coordination chemistry, INS measurements have been used to determine the ground-state zero-field splittings in metal clusters containing pyridine ligands, providing insight into the combined effects of magnetic exchange and spin-orbit coupling. rsc.org

Terahertz (THz) Spectroscopy

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, operates in the frequency range of roughly 0.1 to 10 THz. This region of the electromagnetic spectrum corresponds to the energies of low-frequency collective vibrational modes, such as lattice vibrations (phonons) in crystals and intermolecular vibrations (e.g., hydrogen bonds). frontiersin.orgntt-review.jp THz spectroscopy is therefore highly sensitive to the crystalline structure and polymorphism of materials.

THz time-domain spectroscopy (THz-TDS) is a widely used technique that can measure both the amplitude and phase of the THz electric field, allowing for the determination of the material's complex dielectric properties without the need for Kramers-Kronig analysis. frontiersin.org The technique has shown great promise in pharmaceutical analysis for identifying different polymorphic forms of active pharmaceutical ingredients, as different crystal structures give rise to distinct THz absorption spectra. frontiersin.org

Studies on various organic molecules, including those with pyridine rings like nicotinamide, have demonstrated the utility of THz-TDS for characterizing co-crystals and identifying unique absorption peaks corresponding to intermolecular vibrations. frontiersin.org For ionic liquids based on imidazolium (B1220033) (a heterocyclic compound with structural similarities to the pyridinium cation), THz spectroscopy has revealed that the spectra are dominated by inter-ionic vibrations rather than intramolecular modes, highlighting the technique's ability to probe the collective local structure in condensed phases. researchgate.net Although specific THz studies on 4-Chloropyridine hydrochloride are not widely published, the principles established for similar molecular and ionic solids are directly applicable for its characterization.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. uni-muenchen.descispace.com By approximating the exchange-correlation energy, DFT methods, such as the widely used B3LYP hybrid functional, can accurately model molecular structures, vibrational frequencies, and electronic characteristics. scispace.comresearchgate.net DFT calculations have been applied to various pyridine (B92270) derivatives to understand their structure, stability, and reactivity. scispace.commdpi.com For instance, studies on related chloropyridine derivatives have successfully employed DFT with basis sets like 6-31++G(d,p) to optimize molecular geometries and predict various chemical properties. scispace.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. science.govnih.gov The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). researchgate.nettandfonline.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron to a higher energy state. nih.govtandfonline.com This gap influences the molecule's optical properties and the nature of charge transfer interactions within the molecule. researchgate.nettandfonline.com

For pyridine derivatives, HOMO and LUMO orbitals are often distributed across the entire molecular structure, indicating that the whole molecule participates in charge sharing during chemical reactions. scispace.com DFT calculations on N-methyl-4-chloropyridine-2-carboxamide, a related derivative, provide insights into the electronic parameters that would be analogous for 4-chloropyridine (B1293800).

Table 1: Calculated Quantum Chemical Properties for a Related Pyridine Derivative *

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.2581 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.0528 |

| Energy Gap | ΔE | 0.2053 |

| Ionization Potential | I | 0.2581 |

| Electron Affinity | A | 0.0528 |

Data derived from calculations on N-methyl-4-chloropyridine-2-carboxamide using DFT/B3LYP/6-31++G(d,p) basis set. scispace.com

Molecular Electrostatic Potential (ESP) maps are valuable visual tools for understanding the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. walisongo.ac.idnih.gov The ESP map illustrates the electrostatic potential, with different colors representing regions of varying charge: red typically indicates electron-rich (negative potential) regions, which are susceptible to electrophilic attack, while blue signifies electron-poor (positive potential) regions, which are targets for nucleophiles. scispace.comwalisongo.ac.id